molecular formula C7H14N2O2 B121544 (4-Methyl-piperazin-1-yl)-acetic acid CAS No. 54699-92-2

(4-Methyl-piperazin-1-yl)-acetic acid

Cat. No. B121544
CAS RN: 54699-92-2
M. Wt: 158.2 g/mol
InChI Key: JCXZKUZXVQKENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424425

Procedure details

Dissolve N-methylpiperazine (5.0 mL, 45.09 mmol) in diethyl ether in a stoppered flask and treat with neat ethyl bromoacetate (3.012 g, 18.036 mmol). Stir the reaction mixture at room temperature overnight, filter and wash the filter cake with diethyl ether. Combine the organic filtrates and evaporate the solvent in vacuo to give a light yellow oil. Take up in water (60 mL) and heat at 95° C. for 4 hours, allow to cool to room temperature and stir overnight. Evaporate the solvent in vacuo and dissolve the residue in acetonitrile and evaporate the solvent in vacuo (twice) to azeotrope residual water. Dissolve in a minimal amount of methanol, dilute with diethyl ether and place in the freezer. Isolate the crystals which form by decanting the supernatant and wash with diethyl ether. Obtain two more crops of crystals from the mother liquor to give 4-methylpiperazine-1-acetic acid (2.345 g, 82%); mp 158°-160° C. (lit 159.5°-161° C.), 1H NMR (D2O) δ3.98 (s, 2), 3.81-3.32 (m, 8), 2.89 (s, 3).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.012 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[CH2:9][C:10]([O:12]CC)=[O:11]>C(OCC)C.O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.012 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the filter cake with diethyl ether
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
heat at 95° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in acetonitrile
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo (twice)
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in a minimal amount of methanol
ADDITION
Type
ADDITION
Details
dilute with diethyl ether and place in the freezer
CUSTOM
Type
CUSTOM
Details
Isolate the crystals which form
CUSTOM
Type
CUSTOM
Details
by decanting the supernatant
WASH
Type
WASH
Details
wash with diethyl ether
CUSTOM
Type
CUSTOM
Details
Obtain two more crops of crystals from the mother liquor

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.345 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.